molecular formula C4H2N2S2 B575697 Thiazolo[5,4-d]isothiazole CAS No. 177321-63-0

Thiazolo[5,4-d]isothiazole

Cat. No.: B575697
CAS No.: 177321-63-0
M. Wt: 142.194
InChI Key: VUMMHQYLLNYPBD-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]isothiazole is a rare, fused bicyclic heteroaromatic compound that serves as a promising building block in advanced research and development. Its unique, electron-deficient rigid structure makes it a subject of interest in diverse scientific fields. The compound is defined by the molecular formula C 4 H 2 N 2 S 2 and a molecular weight of 142.20 g/mol . In the field of materials science, this core structure is investigated for the synthesis of novel semiconductors and fluorescent small molecules. Its planar, π-conjugated framework is a key feature for developing organic electronic components for plastic electronics, similar to the well-studied thiazolo[5,4-d]thiazole motif . Researchers are exploring routes to 3,6-disubstituted derivatives, such as 3,6-dichloroisothis compound, to create more complex architectures, though these intermediates can present significant synthetic challenges . Furthermore, isothiazole-based heterocycles have demonstrated significant potential in pharmaceutical research, exhibiting a broad spectrum of antiviral activity against pathogens such as poliovirus, Echovirus, and HIV . This compound provides a foundational scaffold for developing new therapeutic agents in this context. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, adhering to all relevant safety protocols.

Properties

CAS No.

177321-63-0

Molecular Formula

C4H2N2S2

Molecular Weight

142.194

IUPAC Name

[1,2]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C4H2N2S2/c1-3-4(8-6-1)5-2-7-3/h1-2H

InChI Key

VUMMHQYLLNYPBD-UHFFFAOYSA-N

SMILES

C1=NSC2=C1SC=N2

Synonyms

Thiazolo[5,4-d]isothiazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Thiazolo[5,4-d]isothiazole and Analogues

Compound Core Structure Heteroatoms (per ring) Fusion Position Key Applications
This compound Two isothiazole rings S, N (each ring) [5,4-d] Limited; potential in electronics
Thiazolo[5,4-d]thiazole Two thiazole rings S, N (each ring) [5,4-d] Semiconductors, polymers
Thiazolo[4,5-d]thiazole Two thiazole rings S, N (each ring) [4,5-d] Fungicides, antitumor agents
Thiadiazoles Single thiadiazole ring S, N (two atoms) N/A Antimicrobial, anti-inflammatory
  • Thiazolo[5,4-d]thiazole: Over 400 derivatives have been synthesized, with applications in organic electronics due to their high HOMO energy levels and π-conjugation . In contrast, this compound derivatives are fewer (<20 reported) and primarily explored for synthetic novelty .
  • Thiadiazoles: These monocyclic compounds lack fused rings but share sulfur and nitrogen content, enabling diverse bioactivity (e.g., antimicrobial, anticancer) .

Pharmacological and Material Properties

Electronic and Optical Properties

  • Thiazolo[5,4-d]thiazole : Displays energy gaps of 2.5–3.0 eV, making it suitable for electroluminescent devices . Derivatives like 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole exhibit tunable photoluminescence based on substituents .
  • This compound : Preliminary data suggest similar electronic properties, but systematic studies are lacking .

Preparation Methods

General Reaction Mechanism

The thermolysis of 4,4′-disubstituted 5,5′-bi(1,2,3-dithiazolylidenes) serves as a primary route to access 3,6-disubstituted isothiazolo[5,4-d]isothiazoles. This transformation involves a cascade of ring-opening and ring-closing steps, typically conducted under inert atmospheres at elevated temperatures (230–300°C). The rigidity of the bi(dithiazolylidene) precursor ensures planar geometry in the final product, critical for electronic applications.

Substrate Scope and Yields

Key substituents on the bi(dithiazolylidene) precursors dictate reaction efficiency and product stability. For example:

Precursor SubstituentProduct SubstituentTemperature (°C)Yield (%)
4,4′-Dichloro3,6-Dichloro3008
4,4′-Diphenyl3,6-Diphenyl11076–96
4,4′-Di(thien-2-yl)3,6-Di(thien-2-yl)11082–95

Data derived from.

Chlorinated derivatives exhibit lower yields due to competing side reactions, such as sulfur extrusion and decomposition. In contrast, aryl- and thienyl-substituted precursors achieve near-quantitative conversions under optimized conditions, attributed to enhanced stabilization of intermediates through conjugation.

Thiophile-Mediated Ring Transformations

Role of Thiophiles

The addition of thiophiles, such as tetraethylammonium iodide (Et₄NI) or triphenylphosphine (Ph₃P), significantly accelerates the conversion of bi(dithiazolylidenes) to isothiazolo[5,4-d]isothiazoles. These agents act as sulfur scavengers, mitigating side reactions and enabling milder reaction temperatures (110°C).

Optimization of Reaction Conditions

A comparative analysis of thiophile effects reveals Et₄NI as the most efficient mediator:

ThiophileEquivalentsTime (h)Yield (%)
None2976
Ph₃P2–4295–100
Et₄NI0.22100

Adapted from.

Notably, Et₄NI eliminates the need for chromatographic purification, as it avoids byproducts like triphenylphosphine sulfide. The thiophile’s concentration also impacts reaction kinetics; excess Et₄NI prolongs reaction times, while substoichiometric amounts maintain efficiency.

Post-Synthetic Functionalization

Bromination Strategies

3,6-Di(thien-2-yl)isothiazolo[5,4-d]isothiazole undergoes regioselective bromination using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1). This yields 3,6-di(5,5′-dibromothien-2-yl) derivatives, pivotal for further cross-coupling reactions:

C12H6N2S4+2NBSCHCl3/AcOHC12H4Br4N2S4+2Succinimide\text{C}{12}\text{H}{6}\text{N}{2}\text{S}{4} + 2 \, \text{NBS} \xrightarrow{\text{CHCl}3/\text{AcOH}} \text{C}{12}\text{H}{4}\text{Br}{4}\text{N}{2}\text{S}{4} + 2 \, \text{Succinimide}

The reaction proceeds at 70°C for 7 hours, affording a 63% yield of the dibrominated product.

Challenges in Nucleophilic Substitution

Efforts to substitute chlorine atoms in 3,6-dichloroisothis compound with methoxide or pyrrolidine nucleophiles have proven unsuccessful, yielding intractable mixtures. This underscores the electrophilic sensitivity of the core structure, necessitating protective strategies during functionalization.

Mechanistic Insights

ANRORC Pathway

The thiophile-mediated transformation follows an Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism. Et₄NI facilitates the cleavage of sulfur-sulfur bonds in the bi(dithiazolylidene), generating reactive intermediates that recombine to form the isothis compound framework. Computational studies corroborate the conrotatory displacement of aryl groups during ring closure, preserving planarity in the final product.

Side Reactions and Byproducts

Elemental sulfur (S₈) and dithiazolethiones emerge as primary byproducts, particularly in the absence of thiophiles. These species complicate purification but are mitigated by optimizing thiophile stoichiometry and reaction duration.

Q & A

Q. What are the common synthetic methods for preparing Thiazolo[5,4-d]thiazole (TTz) derivatives, and how do reaction conditions influence product purity?

TTz derivatives are typically synthesized via condensation reactions between dithiooxamide and aldehydes. Microwave-assisted methods (e.g., 100–120°C, 20–30 minutes) enhance reaction efficiency and yield compared to traditional reflux . Ambient-condition syntheses using ethanol as a solvent have also been optimized to reduce energy consumption while maintaining crystallinity . Purity is influenced by stoichiometric ratios, solvent choice (e.g., acetic acid as a catalyst), and post-synthetic purification via column chromatography .

Q. How is the structural integrity of TTz-based materials validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) confirms the planar, conjugated TTz core, with bond lengths (~1.36 Å for C–N) and dihedral angles (<10°) indicating strong π-π stacking . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H}, resolves substituent effects on electron density, such as alkyl chain-induced torsional strain in thiophene-TTz hybrids .

Q. What role does TTz play in enhancing charge transport in organic semiconductors?

The TTz core’s rigid, electron-deficient structure promotes high electron mobility (up to 0.1 cm2^2/V·s) in conjugated polymers. Alkoxy side chains (e.g., methoxy or heptyloxy) reduce intermolecular repulsion, facilitating π-orbital overlap and charge delocalization . Time-resolved microwave conductivity (TRMC) measurements validate these properties .

Advanced Research Questions

Q. How can TTz-based metal-organic frameworks (MOFs) be optimized for selective detection of environmental contaminants?

TTz-MOFs (e.g., Cd/Zn-Py2_2TTz) exploit ligand-to-metal charge transfer (LMCT) for fluorescence quenching. Incorporating 5-hydroxyisophthalate (5-OH-IPA) as a co-ligand enhances sensitivity to nitroaromatics (e.g., 2,4,6-trinitrophenol) via Förster resonance energy transfer (FRET), achieving detection limits of 107^{-7} M . Solvothermal synthesis at 85°C for 48 hours ensures framework stability in aqueous media .

Q. What strategies improve the efficiency of TTz-based hole-transporting materials (HTMs) in perovskite solar cells (PSCs)?

Substituent engineering, such as introducing spirobifluorene donors, reduces recombination losses by aligning frontier molecular orbitals (FMOs) with perovskite bands. Density functional theory (DFT) calculations guide the design of D–π–A architectures, achieving power conversion efficiencies (PCE) >18% . Co-deposition with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) enhances conductivity .

Q. How do structural modifications of TTz impact photophysical properties in luminescent materials?

Alkyl chain length inversely correlates with bandgap (e.g., 2.5 eV for heptyloxy vs. 3.0 eV for methoxy derivatives), as shown by UV-vis and cyclic voltammetry. Transient absorption spectroscopy reveals prolonged excited-state lifetimes (≥5 ns) in alkoxy-substituted TTz, making them suitable for NIR-emitting diodes .

Q. What methodologies address contradictions in reported charge mobility values for TTz-based polymers?

Discrepancies arise from varying film morphology (e.g., blade-coated vs. spin-coated). Grazing-incidence wide-angle X-ray scattering (GIWAXS) identifies edge-on vs. face-on crystallite orientations, which influence mobility. Atomic force microscopy (AFM) further correlates surface roughness (<2 nm) with device performance .

Q. How can TTz-functionalized covalent organic frameworks (COFs) enhance photocatalytic hydrogen evolution?

TTz-COFs (e.g., TpDTz) paired with Ni6_6(SR)12_{12} clusters achieve a hydrogen evolution rate (HER) of 12.4 mmol/g/h under visible light. The TTz unit’s electron-deficient nature stabilizes charge-separated states, while imine linkages ensure hydrolytic stability. Transient photovoltage measurements confirm prolonged carrier lifetimes (>100 µs) .

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